![molecular formula C19H13Br2N7O B13379133 5,7-dibromo-1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol](/img/structure/B13379133.png)
5,7-dibromo-1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol
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Overview
Description
5,7-Dibromo-1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5,7-Dibromo-1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5,7-dibromo-1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-1-methylindole: Lacks the triazinoindole moiety but shares the dibromoindole core.
1-Methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol: Similar structure but without the bromine atoms.
Uniqueness
5,7-Dibromo-1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol is unique due to the presence of both bromine atoms and the triazinoindole moiety
Properties
Molecular Formula |
C19H13Br2N7O |
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Molecular Weight |
515.2 g/mol |
IUPAC Name |
5,7-dibromo-1-methyl-3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)diazenyl]indol-2-ol |
InChI |
InChI=1S/C19H13Br2N7O/c1-8-4-3-5-10-13(8)22-17-14(10)24-26-19(23-17)27-25-15-11-6-9(20)7-12(21)16(11)28(2)18(15)29/h3-7,29H,1-2H3,(H,22,23,26) |
InChI Key |
MOVPGRVGJCIVAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N=NC4=C(N(C5=C4C=C(C=C5Br)Br)C)O |
Origin of Product |
United States |
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